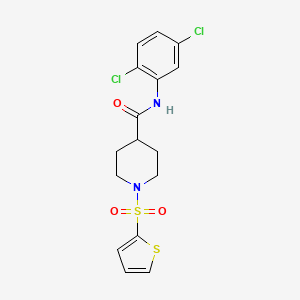
N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including nucleophilic substitution reactions and the use of specific catalysts to achieve the desired molecular framework. For instance, a compound with similar structural features, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, was synthesized through a substitution reaction, highlighting the role of nucleophilic substitution in constructing such molecules (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using single crystal X-ray diffraction studies, which reveal their conformation and the geometry around specific atoms. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime exhibits a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, with the structure being stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving such compounds can be complex, involving different functional groups that react under specific conditions. The reactions can lead to various derivatives with distinct biological activities. For example, the synthesis and evaluation of different piperidine derivatives for their allosteric enhancer activity indicate the importance of the substituents on the phenyl ring, affecting the compound's activity and interaction with biological receptors (Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and stability, are crucial for their practical applications. Thermal analysis can provide insights into the stability of the compound under different temperature conditions, which is essential for its handling and storage (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Density functional theory (DFT) calculations, for instance, can help in understanding the electronic properties and reactivity of the molecule, providing a basis for predicting its behavior in chemical reactions and biological systems (Karthik et al., 2021).
科学的研究の応用
Molecular Interaction and Receptor Binding
Compounds structurally related to "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" have been extensively studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. These studies involve detailed conformational analyses to understand the binding affinities and the mode of action at the receptor level. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into the steric and electrostatic requirements for potent and selective CB1 receptor antagonistic activity, suggesting similar structural considerations could be applicable for the compound (Shim et al., 2002).
Pharmacological Probes and Therapeutic Applications
Compounds similar to "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" are potential pharmacological probes for characterizing cannabinoid receptor binding sites. These compounds, by virtue of their selective receptor antagonism, could help in elucidating the physiological and pathological roles of cannabinoid receptors in vivo. Moreover, they hold therapeutic potential in possibly antagonizing the effects of cannabinoids, thus providing a basis for developing treatments for conditions related to cannabinoid system dysregulation (R. Lan et al., 1999).
Antiobesity and Metabolic Effects
Research on cannabinoid CB1 receptor antagonists, such as AM-251, has demonstrated significant effects on food intake, body weight, and adipose tissue mass, suggesting a promising avenue for the treatment of obesity and related metabolic disorders. Given the structural similarities, "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" could potentially exhibit similar pharmacological properties, warranting further investigation into its antiobesity effects and mechanisms of action (A. L. Hildebrandt et al., 2003).
Antioxidant Properties and Neuroprotection
Studies on cannabinoid receptor ligands, including antagonists, have explored their effects on oxidative stress and antioxidant defense systems. Such compounds can potentially exhibit antioxidant properties, contributing to their beneficial effects in various pathological conditions, including neurodegenerative diseases. This area of research might be relevant for "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide," suggesting its possible neuroprotective or antioxidant roles (E. Tsvetanova et al., 2006).
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c17-12-3-4-13(18)14(10-12)19-16(21)11-5-7-20(8-6-11)25(22,23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJJRMQXLUNMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

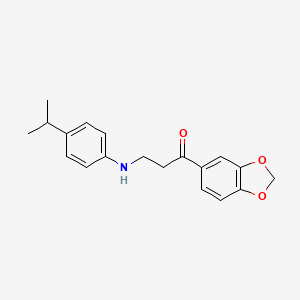
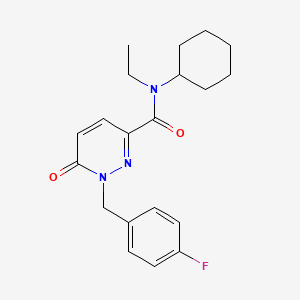
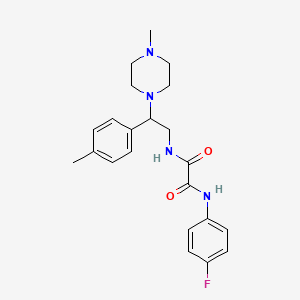
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
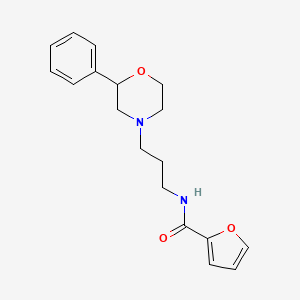
![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)
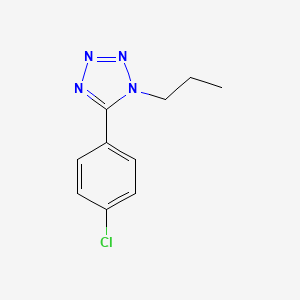
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
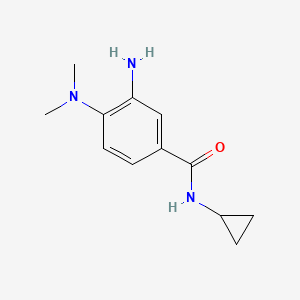
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)